

Spectroscopic and Structural Elucidation of 6-Bromo-1-chlorophthalazine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-1-chlorophthalazine**

Cat. No.: **B1343828**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromo-1-chlorophthalazine**. The information presented herein is essential for its identification, characterization, and utilization in synthetic chemistry and drug discovery programs. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromo-1-chlorophthalazine**, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2 - 8.5	d	~1.5	H-5
~8.0 - 8.2	dd	~8.8, ~1.5	H-7
~7.8 - 8.0	d	~8.8	H-8
~7.7 - 7.9	s	-	H-4

Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~159	C-1
~152	C-8a
~138	C-4
~135	C-7
~130	C-5
~128	C-4a
~127	C-6
~125	C-8

Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1585	Medium-Strong	C=C Aromatic Ring Stretch
1500-1400	Medium-Strong	C=C Aromatic Ring Stretch
~1100	Strong	C-Cl Stretch
~680	Strong	C-Br Stretch

Table 4: Mass Spectrometry Data

m/z	Ion
241.9250	[M] ⁺
242.9319	[M+H] ⁺
264.9139	[M+Na] ⁺

Note: The mass spectrometry data is based on the predicted monoisotopic mass and common adducts. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of halogenated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of **6-Bromo-1-chlorophthalazine** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (zg30) was used.
- Number of Scans: 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of 16 ppm was typically used.
- Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.

- Referencing: The chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (zgpg30) was utilized.
- Number of Scans: 1024 to 4096 scans were acquired due to the lower natural abundance of ^{13}C .
- Spectral Width: A spectral width of 240 ppm was used.
- Relaxation Delay: A relaxation delay of 2 seconds was set.
- Referencing: The chemical shifts were referenced to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **6-Bromo-1-chlorophthalazine** was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: The spectrum was recorded from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} was used.
- Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters Xevo G2-XS QToF (or equivalent) was used, coupled with an electrospray ionization (ESI) source.

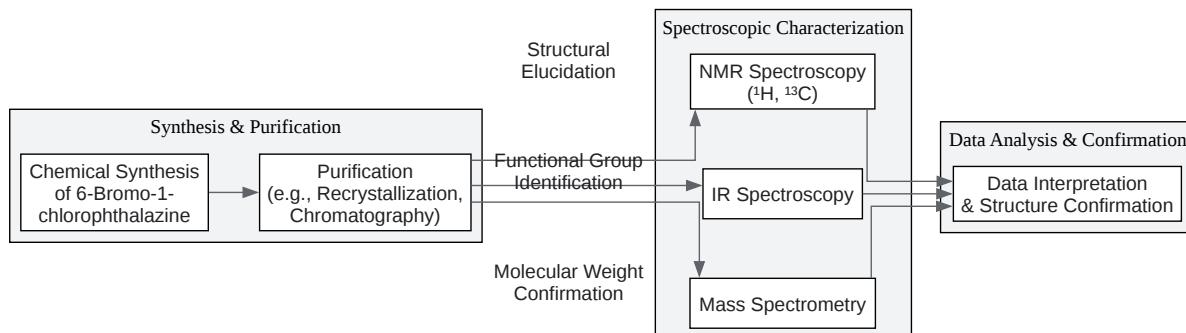
Sample Preparation: A dilute solution of **6-Bromo-1-chlorophthalazine** was prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition:

- Ionization Mode: Positive ion mode ESI was typically used.
- Mass Range: A mass range of m/z 50-500 was scanned.
- Capillary Voltage: The capillary voltage was set to 3-4 kV.
- Source Temperature: The source temperature was maintained at 120-150 °C.
- Desolvation Temperature: The desolvation temperature was set to 300-350 °C.
- Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine and chlorine.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like **6-Bromo-1-chlorophthalazine**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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